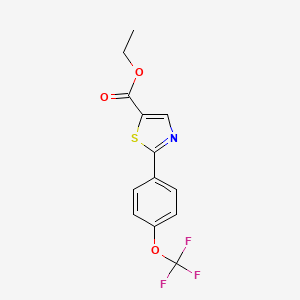
2-(4-Trifluoromethoxy-phenyl)-thiazole-5-carboxylic acid ethyl ester
Cat. No. B8278822
Key on ui cas rn:
886369-45-5
M. Wt: 317.29 g/mol
InChI Key: LTUQUEIYFLCYPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08729271B2
Procedure details


Lithium aluminum hidride (2.0 M solution in tetrahydrofuran) (2.81 mL) was added to a solution of 2-methylpropyl 2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxylate (881 mg) in tetrahydrofuran (15 mL), and the mixture was stirred at room temperature for 30 min. Sodium sulfate decahydrate was added portionwise and an additional amount of tetrahydrofuran was added, and the mixture was stirred for 1.5 hr. The reaction mixture was filtered through Celite and the solvent was then distilled off under reduced pressure. The resulting residue was purified by column chromatography (NH silica gel cartridge, hexane:ethyl acetate=98:2-25:75) to afford the title compound (361 mg).

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
2-methylpropyl 2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxylate
Quantity
881 mg
Type
reactant
Reaction Step One



Name
Sodium sulfate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[Al].[Li].[F:3][C:4]([F:25])([F:24])[O:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]2[S:13][CH:14]=[C:15](C(OCC(C)C)=O)[N:16]=2)=[CH:8][CH:7]=1.[OH2:26].O.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Na+].[Na+].[O:43]1[CH2:47][CH2:46]C[CH2:44]1>>[F:25][C:4]([F:3])([F:24])[O:5][C:6]1[CH:7]=[CH:8][C:9]([C:12]2[S:13][C:14]([C:44]([O:43][CH2:47][CH3:46])=[O:26])=[CH:15][N:16]=2)=[CH:10][CH:11]=1 |f:0.1,3.4.5.6.7.8.9.10.11.12.13.14.15,^1:1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Al].[Li]
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
2-methylpropyl 2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxylate
|
|
Quantity
|
881 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC(OC1=CC=C(C=C1)C=1SC=C(N1)C(=O)OCC(C)C)(F)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
Sodium sulfate decahydrate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 1.5 hr
|
|
Duration
|
1.5 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered through Celite
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was then distilled off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue was purified by column chromatography (NH silica gel cartridge, hexane:ethyl acetate=98:2-25:75)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(OC1=CC=C(C=C1)C=1SC(=CN1)C(=O)OCC)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 361 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

